molecular formula C14H10BrN5S B11967825 5-(2-Bromophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

5-(2-Bromophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11967825
M. Wt: 360.23 g/mol
InChI Key: SNXSMTZQLURTNL-RQZCQDPDSA-N
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Description

5-(2-Bromophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 2-bromobenzyl bromide.

    Formation of the Pyridinylmethylene Group: The pyridinylmethylene group is formed through a condensation reaction between 2-pyridinecarboxaldehyde and the triazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for drug development.

    Materials Science: Due to its unique electronic properties, the compound is explored for use in organic semiconductors and photovoltaic devices.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromophenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Bromophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H10BrN5S

Molecular Weight

360.23 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10BrN5S/c15-12-7-2-1-6-11(12)13-18-19-14(21)20(13)17-9-10-5-3-4-8-16-10/h1-9H,(H,19,21)/b17-9+

InChI Key

SNXSMTZQLURTNL-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=N3)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CC=N3)Br

Origin of Product

United States

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